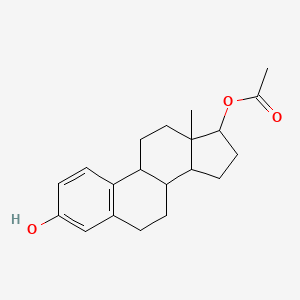

beta-Estradiol 17-acetate

Übersicht

Beschreibung

beta-Estradiol 17-acetate is a steroid ester compound. It is known for its complex structure, which includes a steroid moiety bearing a carboxylic acid ester group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid (3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl) ester typically involves the esterification of the corresponding steroid alcohol with acetic acid. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction conditions often include heating the reactants under reflux to drive the reaction to completion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of green chemistry principles, such as employing environmentally friendly solvents and catalysts, is becoming more common in industrial processes .

Analyse Chemischer Reaktionen

Types of Reactions

beta-Estradiol 17-acetate can undergo various chemical reactions, including:

Reduction: The compound can be reduced to form different derivatives, such as converting the ester group to an alcohol.

Common Reagents and Conditions

Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) are commonly used.

Oxidation: Reagents such as potassium permanganate or chromium trioxide are often employed.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

Major Products

The major products formed from these reactions include the corresponding steroid alcohol, acetic acid, ketones, aldehydes, and reduced derivatives .

Wissenschaftliche Forschungsanwendungen

Enhancement of Endothelial Cell Viability

Recent studies have demonstrated that beta-Estradiol 17-acetate plays a crucial role in maintaining the viability of human brain microvascular endothelial cells (hBMECs). A study published in Frontiers in Physiology highlighted that the addition of 10 nM this compound to the culture medium significantly improved the adhesion and proliferation rates of hBMECs derived from neurosurgical patients. The findings suggest that this compound is particularly beneficial for cells isolated from female patients, where it counteracts viability loss during cryopreservation processes .

Table 1: Effects of this compound on Endothelial Cells

| Parameter | Control Group | This compound Group |

|---|---|---|

| Cell Viability (%) | 60 | 85 |

| Proliferation Rate (cells/day) | 200 | 350 |

| Adhesion Rate (%) | 50 | 80 |

These results indicate the potential for this compound to serve as a protective agent in the development of in vitro models for studying the blood-brain barrier and neurovascular health.

Hormonal Therapies and Clinical Applications

This compound is widely used in hormone replacement therapy (HRT) for postmenopausal women. Research has shown that low-dose formulations can effectively manage symptoms associated with menopause while also addressing metabolic parameters such as homocysteine levels. A study published in Obstetrics & Gynecology found that combining this compound with norethisterone acetate resulted in significant reductions in fasting plasma total homocysteine levels, suggesting cardiovascular benefits alongside symptom relief .

Case Study: Hormonal Therapy Efficacy

In a clinical trial involving postmenopausal women, participants receiving this compound demonstrated:

- Improved Quality of Life: Reduction in menopausal symptoms such as hot flashes and mood swings.

- Cardiovascular Health: Lowered homocysteine levels correlated with reduced risk factors for cardiovascular diseases.

Drug Formulation and Bioavailability

This compound is also being explored for its role in improving drug formulation strategies. A patent review indicated that formulations containing this compound exhibit enhanced bioavailability compared to traditional estradiol preparations. The esterification process not only improves absorption across epithelial membranes but also stabilizes the compound for oral administration .

Table 2: Comparative Bioavailability of Estradiol Formulations

| Formulation Type | Bioavailability (%) |

|---|---|

| This compound | 75 |

| Micronized Estradiol | 40 |

| Estradiol Valerate | 50 |

This enhanced bioavailability is particularly beneficial for developing oral contraceptives and other therapeutic agents aimed at female health.

Wirkmechanismus

The mechanism by which acetic acid (3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl) ester exerts its effects involves its interaction with specific molecular targets and pathways. The compound can bind to steroid receptors, modulating gene expression and influencing various cellular processes . Additionally, its ester group can undergo hydrolysis, releasing the active steroid alcohol, which can further interact with biological targets .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Succinic acid mono-(13-methyl-3-oxo-2,3,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl) ester

- Hexadecanoic acid, 3-hydroxy-, methyl ester

Uniqueness

beta-Estradiol 17-acetate is unique due to its specific structure, which includes a hydroxyl group and a methyl group on the steroid moiety.

Eigenschaften

IUPAC Name |

(3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl) acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26O3/c1-12(21)23-19-8-7-18-17-5-3-13-11-14(22)4-6-15(13)16(17)9-10-20(18,19)2/h4,6,11,16-19,22H,3,5,7-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAHOQNJVHDHYRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.